N-Desmethylnefopam is derived from nefopam through metabolic processes in the body. Nefopam itself is utilized in clinical settings for its analgesic effects without the side effects commonly associated with opioids. The classification of N-Desmethylnefopam as a tertiary amine indicates its structural features, which include a nitrogen atom bonded to three carbon-containing groups.
The synthesis of N-Desmethylnefopam can be achieved through various chemical methods, primarily involving the demethylation of nefopam. This process can be accomplished using different reagents and conditions that facilitate the removal of a methyl group from the nefopam structure.
N-Desmethylnefopam has a molecular formula of C_16H_18N_2O and a molecular weight of approximately 258.33 g/mol. The compound features a benzoxazocine ring system, which contributes to its pharmacological activity.
N-Desmethylnefopam participates in various chemical reactions typical for tertiary amines, including:
The reactivity of N-Desmethylnefopam can be influenced by factors such as pH, solvent choice, and temperature, which are critical for optimizing reaction pathways.
The mechanism by which N-Desmethylnefopam exerts its analgesic effects is not fully elucidated but is believed to involve:
N-Desmethylnefopam has several scientific applications:
N-Desmethylnefopam (systematic name: 1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine) is the principal pharmacologically active metabolite of the centrally acting analgesic nefopam. Its core structure comprises a benzoxazocine heterocyclic system – an eight-membered ring containing oxygen and nitrogen atoms – with a phenyl substituent at the C1 position. The molecular formula of the unlabeled hydrochloride salt is C₁₆H₁₇NO·HCl, yielding a molecular weight of 275.77 g/mol [8]. The compound lacks the 5-methyl group present in the parent drug nefopam, a structural modification resulting from metabolic N-demethylation [2] [10].
The benzoxazocine ring system introduces stereochemical complexity due to the presence of two chiral centers (at C1 and C5) in the parent nefopam molecule. However, N-desmethylnefopam exhibits simplified stereochemistry compared to its parent compound due to the absence of the 5-methyl group. The chiral center at C1 remains, giving rise to enantiomeric variants: (1S)- and (1R)-desmethylnefopam [9]. These enantiomers are of significant pharmacological interest as they may exhibit different metabolic profiles and receptor interactions, mirroring observations in nefopam metabolism where the (+)-isomer undergoes demethylation more rapidly than the (-)-enantiomer [10]. The hydrochloride salt form (CAS number 147656-98-2 for the unlabeled compound) enhances the compound's aqueous solubility and stability, making it suitable for analytical and pharmacological studies [8].
Table 1: Fundamental Molecular Identifiers of N-Desmethylnefopam Hydrochloride
Property | Value |
---|---|
Systematic Name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine hydrochloride |
Molecular Formula | C₁₆H₁₇NO·HCl |
Molecular Weight | 275.77 g/mol |
Unlabeled CAS Number | 147656-98-2 |
Parent Drug | Nefopam |
Key Structural Modification | Absence of N-methyl group at position 5 |
The three-dimensional architecture of N-desmethylnefopam hydrochloride has been elucidated through single-crystal X-ray diffraction studies, revealing a distinct conformation stabilized by crystal packing forces. The solid-state structure crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 9.939(2) Å, b = 14.479(1) Å, c = 20.148(3) Å, and V = 2899.5(8) ų (Z=8) [10]. The benzoxazocine ring adopts a boat-flattened-chair (BfC) conformation – a hybrid structure where part of the ring resembles a boat while another segment adopts a flattened chair geometry. This specific arrangement positions the phenyl ring in a sterically unhindered equatorial-like orientation, while the oxygen atom and the nitrogen-bound hydrogen atom occupy more sterically constrained environments between the boat and chair regions [6] [10].
Upon dissolution, NMR spectroscopy reveals a dynamic conformational equilibrium distinct from the solid-state structure. In CD₂Cl₂ solutions, the molecule exhibits significant flexibility characterized by rapid interconversion between different low-energy conformers. This dynamic behavior is evidenced by characteristic line broadening in proton NMR spectra and analysis of weighted time-averaged vicinal coupling constants (³J) within the -O-CH₂-CH₂-N- segment [10]. The weighted time-averaged O-CH₂-CH₂-N dihedral angle, calculated via the R-ratio method, indicates that the BfC conformation remains a major contributor to the solution-state ensemble, though with greater flexibility of the eight-membered ring compared to the solid state. The solution-phase equilibrium involves a twist-chair-flattened-chair (TCfC) conformer interconverting with the BfC form through low-energy barrier ring inversions [10]. This conformational flexibility may facilitate interactions with biological targets, potentially influencing the metabolite's pharmacological profile.
Table 2: Conformational Properties of N-Desmethylnefopam Hydrochloride
State | Predominant Conformation | Key Characteristics | Experimental Methods |
---|---|---|---|
Solid State | Boat-Flattened-Chair (BfC) | Phenyl ring in unhindered position; O and N in hindered regions | X-ray diffraction [10] |
Solution | Dynamic BfC ⇌ TCfC equilibrium | Weighted average dihedral angle ~50°; rapid ring interconversion | ¹H NMR coupling constants [10] |
Deuterated analogs of N-desmethylnefopam serve as indispensable internal standards in mass spectrometry-based bioanalytical methods, enabling precise quantification of the metabolite in complex biological matrices. Strategic deuteration involves replacing specific hydrogen atoms with deuterium (²H), creating isotopologues that retain the chemical behavior of the parent molecule while exhibiting distinct mass spectrometric signatures. The most prevalent derivatives include N-Desmethyl Nefopam-d₄ hydrochloride (CAS: 2747914-61-8; molecular formula: C₁₆H₁₄D₄ClNO) and N-Desmethyl Nefopam-d₅ hydrochloride (molecular formula: C₁₆H₁₂D₅ClNO) [3] [5] [9]. These isotopically labeled compounds typically exhibit deuteration levels exceeding 95% and molecular weights of 279.80 g/mol and 280.80-280.84 g/mol, respectively [3] [5] [7].
The d₄ variant typically incorporates four deuterium atoms within the ethylene bridge between the nitrogen and oxygen atoms (-O-CD₂-CD₂-N-), maintaining the compound's chemical equivalence while providing a +4 mass unit shift for detection. This labeling strategy minimizes potential metabolic exchange while preserving the molecule's chromatographic behavior [3] [7]. The d₅ derivative extends deuteration to include the phenyl ring, achieving a +5 mass unit shift and further enhancing its utility in distinguishing metabolite signals from potential matrix interferences [5] [9]. These deuterated standards are synthesized through specialized organic routes using deuterated precursors, ensuring isotopic integrity at specific molecular positions.
The primary application of these deuterated analogs lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification methods. They compensate for matrix effects and extraction efficiency variations during sample preparation, significantly improving the accuracy and precision of pharmacokinetic studies. For example, methods using deuterated internal standards achieve quantification limits as low as 1 ng/mL in plasma and 5 ng/mL in urine for both nefopam and desmethylnefopam – sensitivity levels essential for characterizing the metabolite's pharmacokinetic profile following therapeutic nefopam administration [2] [3]. The structural and chemical similarity of these isotopologues ensures co-elution with the analyte while providing distinct fragmentation patterns for selective detection in multiple reaction monitoring (MRM) modes.
Table 3: Characteristics of Deuterated N-Desmethylnefopam Hydrochloride Analogs
Derivative | Molecular Formula | Molecular Weight | CAS Number | Deuteration Pattern | Primary Application |
---|---|---|---|---|---|
N-Desmethyl Nefopam-d₄ HCl | C₁₆H₁₄D₄NO·HCl | 279.80 g/mol | 2747914-61-8 | -O-CD₂-CD₂-N- bridge | LC-MS/MS internal standard [3] [7] |
N-Desmethyl Nefopam-d₅ HCl | C₁₆H₁₂D₅NO·HCl | 280.80-280.84 g/mol | Not specified | Phenyl-D₅ + bridge deuteration | High-precision quantification in complex matrices [5] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: